molecular formula C11H17N3O3 B12833785 tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

Cat. No.: B12833785
M. Wt: 239.27 g/mol
InChI Key: XEPWNCFRSBRQPY-MRVPVSSYSA-N
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Description

tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrazolo[5,1-b][1,3]oxazine ring system

Preparation Methods

The synthesis of tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate . Industrial production methods often involve the use of catalytic amounts of Zn(OTf)2 and tetrabutyl ammonium bromide to facilitate the reaction .

Scientific Research Applications

tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves the formation of a stable carbamate protecting group. The tert-butyl group is cleaved under acidic conditions, resulting in the formation of a carbamic acid, which then decarboxylates to yield the free amine . This process is facilitated by the resonance stabilization of the intermediate carbocation .

Comparison with Similar Compounds

tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can be compared with other carbamate compounds such as:

The uniqueness of tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific ring structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(6R)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15)/t8-/m1/s1

InChI Key

XEPWNCFRSBRQPY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN2C(=CC=N2)OC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1

Origin of Product

United States

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